molecular formula C14H19NOS2 B6001342 3,4-dihydro-2H-chromen-3-yl(1,4-dithiepan-6-yl)amine

3,4-dihydro-2H-chromen-3-yl(1,4-dithiepan-6-yl)amine

Cat. No.: B6001342
M. Wt: 281.4 g/mol
InChI Key: AVCAVKWPQNKMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-chromen-3-yl(1,4-dithiepan-6-yl)amine, commonly known as DCDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DCDP is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. In particular, DCDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. DCDP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DCDP has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and NF-κB, as well as the modulation of cytokine production and oxidative stress. These effects have been linked to DCDP's anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCDP is its ease of synthesis and availability. DCDP can be synthesized using a simple one-pot reaction and is readily available for use in lab experiments. However, one limitation of DCDP is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on DCDP. One area of interest is the development of novel DCDP-based materials and polymers for use in various applications, such as drug delivery and tissue engineering. Another area of interest is the further investigation of DCDP's anti-inflammatory and anti-cancer properties, with the aim of developing new therapeutic agents. Additionally, the potential use of DCDP as a green corrosion inhibitor in the oil and gas industry is an area of active research.

Synthesis Methods

DCDP can be synthesized using a one-pot, three-component reaction between 4-methyl-2H-chromen-2-one, 1,4-dithiepan-6-ol, and an amine in the presence of a catalyst. The reaction proceeds under mild conditions and yields DCDP as a white solid.

Scientific Research Applications

DCDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DCDP has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, DCDP has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DCDP has been studied for its potential as a green corrosion inhibitor.

Properties

IUPAC Name

N-(1,4-dithiepan-6-yl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-2-4-14-11(3-1)7-12(8-16-14)15-13-9-17-5-6-18-10-13/h1-4,12-13,15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCAVKWPQNKMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)NC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.